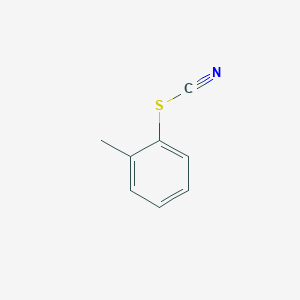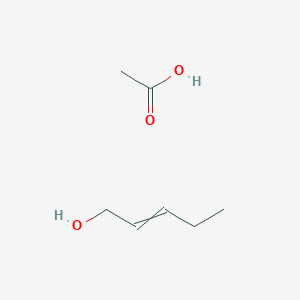
Acetic acid;pent-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;pent-2-en-1-ol, also known as (Z)-pent-2-en-1-yl acetate, is an organic compound with the molecular formula C7H12O2. It is an ester formed from acetic acid and pent-2-en-1-ol. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid;pent-2-en-1-ol can be synthesized through the esterification reaction between acetic acid and pent-2-en-1-ol. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:
CH3COOH+CH3CH2CH=CHCH2OH→CH3COOCH2CH=CHCH2CH3+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is typically carried out in large reactors with continuous removal of water to shift the equilibrium towards the ester product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;pent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester back to the alcohol and acetic acid.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Produces pent-2-enal or pent-2-enoic acid.
Reduction: Produces pent-2-en-1-ol and acetic acid.
Substitution: Produces various substituted esters depending on the nucleophile used
Scientific Research Applications
Acetic acid;pent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in pheromone signaling in insects.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes .
Mechanism of Action
The mechanism of action of acetic acid;pent-2-en-1-ol involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for olfactory receptors, triggering specific signaling pathways. In antimicrobial applications, it disrupts microbial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
Similar Compounds
Pent-2-en-1-ol: The alcohol precursor to the ester.
Acetic acid: The acid precursor to the ester.
Butyl acetate: Another ester with similar applications in fragrances and flavors.
Uniqueness
Acetic acid;pent-2-en-1-ol is unique due to its specific molecular structure, which imparts distinct olfactory properties. Its unsaturated bond also allows for additional chemical reactivity compared to saturated esters .
Properties
CAS No. |
10500-10-4 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
acetic acid;pent-2-en-1-ol |
InChI |
InChI=1S/C5H10O.C2H4O2/c1-2-3-4-5-6;1-2(3)4/h3-4,6H,2,5H2,1H3;1H3,(H,3,4) |
InChI Key |
LWAOWUMKPNLUAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14734604.png)
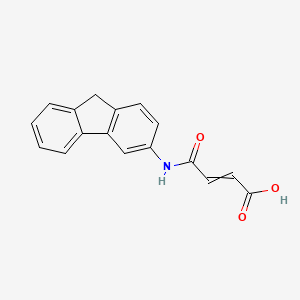
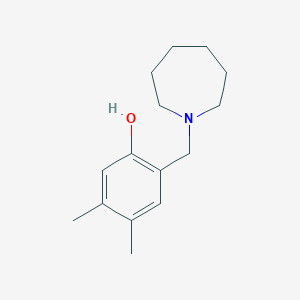
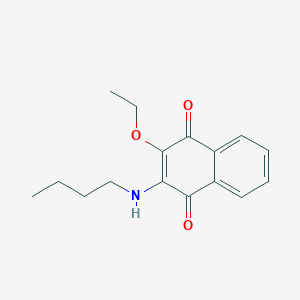
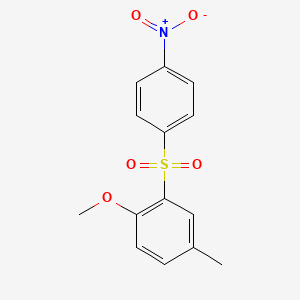
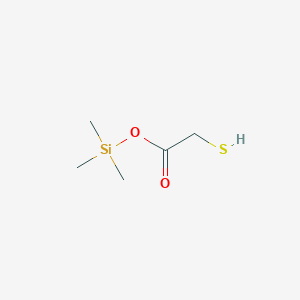
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B14734637.png)

![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]diphenol](/img/structure/B14734641.png)
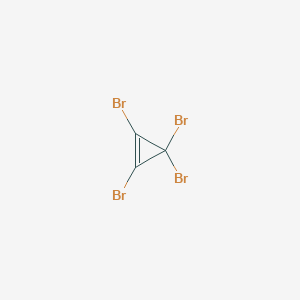
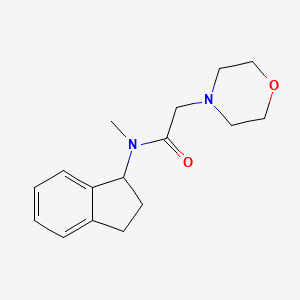

![N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide](/img/structure/B14734655.png)
